REACTION_CXSMILES
|
C1(O)C=CC=CC=1.[Cl:8][C:9]([Cl:18])([Cl:17])[C:10]([O:12][Si:13]([CH3:16])([CH3:15])[CH3:14])=[O:11].C(=O)([O-])[O-].[K+].[K+].C(=O)=O>C(Cl)(Cl)Cl>[C:9]([Si:13]([CH3:14])([CH3:15])[CH3:16])([Cl:18])([Cl:17])[Cl:8].[Cl:18][C:9]([Cl:8])([Cl:17])[C:10]([O:12][Si:13]([CH3:14])([CH3:15])[CH3:16])=[O:11] |f:2.3.4|
|
Name
|
|
Quantity
|
1.17 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
3.53 g
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)O[Si](C)(C)C)(Cl)Cl
|
Name
|
|
Quantity
|
0.035 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
18-crown-6 polyether
|
Quantity
|
0.066 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with a distillation head
|
Name
|
|
Type
|
product
|
Smiles
|
C(Cl)(Cl)(Cl)[Si](C)(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(C(=O)O[Si](C)(C)C)(Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C1(O)C=CC=CC=1.[Cl:8][C:9]([Cl:18])([Cl:17])[C:10]([O:12][Si:13]([CH3:16])([CH3:15])[CH3:14])=[O:11].C(=O)([O-])[O-].[K+].[K+].C(=O)=O>C(Cl)(Cl)Cl>[C:9]([Si:13]([CH3:14])([CH3:15])[CH3:16])([Cl:18])([Cl:17])[Cl:8].[Cl:18][C:9]([Cl:8])([Cl:17])[C:10]([O:12][Si:13]([CH3:14])([CH3:15])[CH3:16])=[O:11] |f:2.3.4|
|
Name
|
|
Quantity
|
1.17 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
3.53 g
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)O[Si](C)(C)C)(Cl)Cl
|
Name
|
|
Quantity
|
0.035 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
18-crown-6 polyether
|
Quantity
|
0.066 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with a distillation head
|
Name
|
|
Type
|
product
|
Smiles
|
C(Cl)(Cl)(Cl)[Si](C)(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(C(=O)O[Si](C)(C)C)(Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |